molecular formula C10H15N3O3 B1386757 tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate CAS No. 874476-55-8

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate

Cat. No.: B1386757
CAS No.: 874476-55-8
M. Wt: 225.24 g/mol
InChI Key: VLZKMTFRXYTMGF-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate: is an organic compound with the molecular formula C11H16N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate typically involves the reaction of 5-(hydroxymethyl)pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition .

Industrial Production Methods: the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as continuous flow processes and the use of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

  • tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
  • tert-Butyl (5-(hydroxymethyl)thiazol-2-yl)carbamate
  • tert-Butyl (5-(hydroxymethyl)imidazol-2-yl)carbamate

Comparison: tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, thiazole, or imidazole rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)pyrazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-5,14H,6H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZKMTFRXYTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657017
Record name tert-Butyl [5-(hydroxymethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874476-55-8
Record name tert-Butyl [5-(hydroxymethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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